

# Aficamten Demonstrates Superiority Over Metoprolol in Obstructive Hypertrophic Cardiomyopathy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aficamten |           |
| Cat. No.:            | B8198243  | Get Quote |

New clinical trial data provides compelling evidence for the superiority of **Aficamten**, a novel cardiac myosin inhibitor, over the long-standing standard-of-care beta-blocker, metoprolol, for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). The head-to-head MAPLE-HCM Phase 3 trial revealed that **Aficamten** led to significant improvements in exercise capacity, symptom burden, and key hemodynamic measures compared to metoprolol. [1][2][3] These findings, along with data from the SEQUOIA-HCM trial comparing **Aficamten** to placebo, position **Aficamten** as a promising first-line therapeutic option that targets the underlying pathophysiology of oHCM.

#### **Executive Summary**

Obstructive hypertrophic cardiomyopathy is characterized by the thickening of the heart muscle, which obstructs blood flow from the left ventricle, leading to symptoms such as shortness of breath, chest pain, and reduced exercise capacity.[4] For decades, beta-blockers like metoprolol have been the first-line treatment, primarily by reducing heart rate and contractility.[1] However, they do not address the root cause of the disease—the hypercontractility of the cardiac sarcomere.[4]

**Aficamten**, a selective cardiac myosin inhibitor, directly targets this hypercontractility by reducing the number of actin-myosin cross-bridges.[5] This novel mechanism of action translates into clinically meaningful benefits for patients with oHCM, as demonstrated in recent pivotal clinical trials.



# Comparative Efficacy: Aficamten vs. Metoprolol (MAPLE-HCM Trial)

The MAPLE-HCM trial was a randomized, double-blind, active-comparator study that directly compared the efficacy and safety of **Aficamten** with metoprolol in 175 patients with symptomatic oHCM.[1][6] The results, presented at the European Society of Cardiology Congress 2025 and published in The New England Journal of Medicine, showed **Aficamten**'s superiority across primary and secondary endpoints.[1][6]

**Kev Efficacy Data from MAPLE-HCM** 

| Endpoint                                                              | Aficamten | Metoprolol | Between-<br>Group<br>Difference<br>(95% CI) | P-value |
|-----------------------------------------------------------------------|-----------|------------|---------------------------------------------|---------|
| Change in Peak<br>Oxygen Uptake<br>(pVO <sub>2</sub> )<br>(mL/kg/min) | +1.1      | -1.2       | +2.3 (1.5 to 3.1)                           | <0.001  |
| Improvement in<br>NYHA Functional<br>Class (≥1 class)                 | 51%       | 26%        | 25% (11 to 39)                              | <0.001  |
| Change in KCCQ-CSS                                                    | +15.8     | +8.7       | +6.9 (2.6 to 11.3)                          | 0.002   |
| Change in<br>Valsalva LVOT<br>Gradient (mmHg)                         | -40.7     | -3.8       | -34.9 (-43.4 to<br>-26.4)                   | <0.001  |
| Proportional Change in NT- proBNP                                     | -         | -          | 0.19 (0.15 to<br>0.24)                      | <0.001  |
| Change in Left<br>Atrial Volume<br>Index (mL/m²)                      | -3.8      | +2.8       | -7.0 (-9.1 to -4.9)                         | <0.001  |





Data sourced from the MAPLE-HCM trial results as presented at ESC Congress 2025 and published in NEJM.[1][2][3][7][8]

## Comparative Efficacy: Aficamten vs. Placebo (SEQUOIA-HCM Trial)

The SEQUOIA-HCM trial, a Phase 3, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of Aficamten in 282 patients with symptomatic oHCM who were already receiving standard-of-care therapy.[5] The trial demonstrated that Aficamten provided significant improvements in exercise capacity and other key clinical measures compared to placebo.[5]

Key Efficacy Data from SEOUOIA-HCM

| Endpoint                                                              | Aficamten | Placebo | Least Square<br>Mean<br>Difference<br>(95% CI) | P-value  |
|-----------------------------------------------------------------------|-----------|---------|------------------------------------------------|----------|
| Change in Peak<br>Oxygen Uptake<br>(pVO <sub>2</sub> )<br>(mL/kg/min) | -         | -       | 1.74 (1.04 to<br>2.44)                         | 0.000002 |
| Patients with<br>LVOT Gradient<br><30 mmHg at<br>Week 24              | 49.3%     | 3.6%    | -                                              | 0.001    |
| Change in<br>KCCQ-CSS at<br>Week 24                                   | -         | -       | 7.9 (4.8 to 11.0)                              | <0.001   |

Data sourced from the SEQUOIA-HCM trial results.[5][9]

#### **Safety and Tolerability**



In both the MAPLE-HCM and SEQUOIA-HCM trials, **Aficamten** was generally well-tolerated. In MAPLE-HCM, the overall incidence of adverse events was similar between the **Aficamten** and metoprolol groups (73.9% vs. 75.9%, respectively).[1][10] Serious adverse events were also comparable (8.0% with **Aficamten** vs. 6.9% with metoprolol).[1] Notably, dose reductions due to adverse events were less frequent with **Aficamten** (1%) compared to metoprolol (5%).[3]

In the SEQUOIA-HCM trial, the adverse event profile of **Aficamten** was comparable to placebo.[5] A small percentage of patients treated with **Aficamten** experienced a transient reduction in left ventricular ejection fraction (LVEF) to below 50%, which was reversible and managed with dose reduction without requiring treatment interruption.[11]

#### **Mechanism of Action**

The distinct mechanisms of action of **Aficamten** and metoprolol underlie their differing clinical effects.



Click to download full resolution via product page

Figure 1: Mechanism of Action of **Aficamten** and Metoprolol.

### **Experimental Protocols**



#### **MAPLE-HCM Trial Design**

The MAPLE-HCM trial was a Phase 3, multicenter, randomized, double-blind, double-dummy, active-comparator trial. 175 adults with symptomatic oHCM were randomized 1:1 to receive either **Aficamten** (starting at 5 mg once daily, titrated up to 20 mg) or metoprolol succinate (starting at 50 mg once daily, titrated up to 200 mg) for 24 weeks.[2][4][6] Dose adjustments for **Aficamten** were guided by echocardiography, while metoprolol titration was based on echocardiography and heart rate.[12]



Click to download full resolution via product page

Figure 2: MAPLE-HCM Trial Workflow.

#### **Key Assessments**

Cardiopulmonary Exercise Testing (CPET): A ramp protocol on a cycle ergometer or treadmill
was used to assess peak oxygen uptake (pVO<sub>2</sub>), a primary measure of exercise capacity.[13]



- Echocardiography: Transthoracic echocardiography was used to measure the left ventricular outflow tract (LVOT) gradient at rest and with provocation (Valsalva maneuver). Continuouswave Doppler was employed to measure the peak velocity across the LVOT, and the modified Bernoulli equation was used to calculate the pressure gradient.[14]
- New York Heart Association (NYHA) Functional Classification: This four-class system was
  used to categorize patients based on their limitations during physical activity due to
  symptoms like shortness of breath and fatigue.[5][6][15]
- Kansas City Cardiomyopathy Questionnaire (KCCQ): This 23-item, self-administered
  questionnaire was used to quantify the patient's perception of their health status, including
  symptoms, physical and social limitations, and quality of life. The KCCQ is scored from 0 to
  100, with higher scores indicating better health.[11]

#### Conclusion

The evidence from the MAPLE-HCM and SEQUOIA-HCM trials strongly supports the superiority of **Aficamten** over both metoprolol and placebo in improving key clinical outcomes for patients with symptomatic obstructive hypertrophic cardiomyopathy. By directly targeting the underlying pathophysiology of the disease, **Aficamten** offers a novel and more effective treatment approach. These findings have the potential to shift the treatment paradigm for oHCM, establishing cardiac myosin inhibition as a first-line therapeutic strategy. The favorable safety profile of **Aficamten** further strengthens its potential as a valuable addition to the therapeutic armamentarium for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Aficamten is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]



- 2. MAPLE-HCM: Aficamten Monotherapy vs. Metoprolol Monotherapy in Patients With Symptomatic Obstructive HCM American College of Cardiology [acc.org]
- 3. Aficamten vs Metoprolol: MAPLE-HCM shows superiority of myosin inhibition in obstructive HCM - Content - TribeMD [tribemd.com]
- 4. MAPLE-HCM [maple-hcm.com]
- 5. Cytokinetics, Incorporated Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of Aficamten in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 6. Cytokinetics, Incorporated Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
- 7. Aficamten or Metoprolol Monotherapy for Obstructive Hypertrophic Cardiomyopathy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metoprolol Versus Aficamten in Patients With Left Ventricular Outflow Tract Obstruction on Exercise Capacity in HCM American College of Cardiology [acc.org]
- 9. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cytokinetics.com [cytokinetics.com]
- 13. 'Global Efficacy' of Aficamten for Obstructive Disease Shown in SEQUOIA-HCM | tctmd.com [tctmd.com]
- 14. hcplive.com [hcplive.com]
- 15. Positive Topline Results for SEQUOIA-HCM Trial in OHCM [medscape.com]
- To cite this document: BenchChem. [Aficamten Demonstrates Superiority Over Metoprolol in Obstructive Hypertrophic Cardiomyopathy Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198243#evidence-for-aficamten-s-superiority-over-metoprolol-in-ohcm]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com